An In-depth Technical Guide on the Synthesis of Aldicarb and the Chemistry of its Precursors
An In-depth Technical Guide on the Synthesis of Aldicarb and the Chemistry of its Precursors
Introduction
Aldicarb is a carbamate insecticide recognized for its high efficacy as a systemic pesticide, acaricide, and nematicide.[1][2] First synthesized in 1965, it has been utilized in agriculture to control a wide range of soil-borne and foliar pests, particularly in crops like cotton, potatoes, and sugar beets.[1][3] The toxicological action of Aldicarb is rooted in its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system, leading to rapid insecticidal effects.[1][4] This guide provides a detailed examination of the industrial synthesis of Aldicarb, focusing on the established chemical pathways and the roles of its key precursors. While the query mentioned methyl N-(2-methylsulfanylethyl)carbamate, a review of the authoritative literature indicates that the primary synthesis route for Aldicarb does not involve this specific compound. Instead, the synthesis hinges on the reaction between 2-methyl-2-(methylthio)propanal oxime and the highly reactive methyl isocyanate (MIC).[3][5] This document will elucidate this established pathway, offering insights into the reaction mechanisms, experimental considerations, and the chemical logic underpinning the synthesis of this potent agrochemical.
Part 1: The Established Synthesis Pathway of Aldicarb
The industrial production of Aldicarb is a multi-step process that begins with common chemical feedstocks and culminates in the formation of the final carbamate product. The synthesis can be logically divided into two main stages: the formation of the oxime intermediate and its subsequent reaction to form Aldicarb.
Stage 1: Synthesis of 2-Methyl-2-(methylthio)propanal Oxime
The core scaffold of Aldicarb is the 2-methyl-2-(methylthio)propanal oxime. Its synthesis is a critical phase that sets the foundation for the final product. The process typically involves the following sequence of reactions:
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Formation of 2-Chloro-2-methyl-1-nitrosopropane Dimer: The synthesis initiates with the reaction of isobutylene with nitrosyl chloride. This reaction yields 2-chloro-2-methyl-1-nitrosopropane, which exists as a dimer.[3]
-
Reaction with Methyl Mercaptan: The resulting dimer is then reacted with methyl mercaptan in the presence of a base, such as sodium hydroxide. This step introduces the methylthio group, leading to the formation of 2-methyl-2-(methylthio)propionaldoxime, more commonly known as Aldicarb oxime.[3]
Stage 2: Carbamoylation of the Oxime Intermediate
The final and most critical step in Aldicarb synthesis is the carbamoylation of the Aldicarb oxime. This is achieved through a reaction with methyl isocyanate (MIC).[4][5]
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Reaction: 2-methyl-2-(methylthio)propanal oxime + Methyl Isocyanate → Aldicarb
This reaction is an addition of the oxime's hydroxyl group to the highly electrophilic carbonyl carbon of the isocyanate. The resulting product is 2-methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime, the chemical name for Aldicarb.[3][6] The synthesis results in a mixture of E and Z isomers of Aldicarb.[1][4]
Part 2: Experimental Protocols and Mechanistic Insights
Protocol: Synthesis of Aldicarb from Aldicarb Oxime and Methyl Isocyanate
This protocol is a generalized representation based on established chemical principles and should be adapted and performed with stringent safety measures in a controlled laboratory setting.
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Reactor Setup: A suitable reactor is charged with a solution of 2-methyl-2-(methylthio)propanal oxime in an appropriate aprotic solvent.
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent side reactions with atmospheric moisture.
-
Addition of Methyl Isocyanate: Methyl isocyanate is added to the reactor in a controlled manner. The reaction is exothermic, and cooling may be required to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the oxime and the formation of Aldicarb.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the Aldicarb product. This may involve filtration, washing, and crystallization to obtain a purified solid product.
Causality Behind Experimental Choices:
-
Aprotic Solvent: The use of an aprotic solvent is crucial to prevent the reaction of the highly reactive methyl isocyanate with the solvent.[7]
-
Controlled Addition and Temperature Management: The controlled addition of MIC and temperature management are essential for safety and to prevent runaway reactions, given the high reactivity and toxicity of MIC.[8]
Alternative Synthesis Approaches
Concerns over the storage and handling of the extremely toxic methyl isocyanate have led to research into alternative synthesis routes for N-methyl carbamates.[8][9][10] One patented approach involves the simultaneous reaction of the corresponding oxime or phenol with phosgene and methylamine in an aqueous suspension in the presence of a base.[11] Another innovative method avoids the storage of liquid MIC by using a gaseous stream of MIC, generated from the oxidative dehydrogenation of monomethylformamide, which is then immediately reacted with the oxime in a continuous process.[7]
Part 3: Physicochemical Properties and Data
A summary of the key physicochemical properties of Aldicarb is presented below for reference.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄N₂O₂S | [1] |
| Molar Mass | 190.27 g/mol | [4] |
| Appearance | Colorless crystals | [3] |
| Melting Point | 98–100 °C | [3] |
| Solubility in Water | 0.573 g/100 mL | [1] |
Part 4: Conclusion and Future Perspectives
The synthesis of Aldicarb is a well-established industrial process that relies on the key reaction between 2-methyl-2-(methylthio)propanal oxime and methyl isocyanate. Understanding this pathway is fundamental for chemists and researchers in the agrochemical industry. While this route has been commercially successful, the inherent hazards associated with methyl isocyanate have spurred the development of safer, alternative synthetic methods. Future research will likely continue to focus on greener and more sustainable approaches to the synthesis of carbamate insecticides, minimizing the use of highly toxic reagents and improving the overall safety and environmental profile of these important agricultural chemicals.
References
-
National Center for Biotechnology Information. (n.d.). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). EP0192421A2 - Process for the preparation of N-methyl carbamates.
-
International Programme on Chemical Safety. (1991). Aldicarb (EHC 121, 1991). INCHEM. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldicarb. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis routes of aldicarb haptens. Retrieved from [Link]
-
ResearchGate. (n.d.). Aldicarb degradation pathway—adapted and re-drawn from. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 19 ALDICARB (117) EXPLANATION. FAO.org. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). EPA Must Not Revive Aldicarb Use. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). methyl N-[2-(methylsulfanyl)ethyl]carbamate. PubChem. Retrieved from [Link]
-
European Patent Office. (n.d.). PESTICIDE PREPARATION AND PROCESS FOR PRODUCING THE SAME - EP 2763528 B1. Retrieved from [Link]
-
Rotterdam Convention. (2011). ALDICARB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). EP0200506B1 - Process for the preparation of methyl carbamates.
-
Reddit. (2023). Mechanism of carbamate reduction to N-methyl?. r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A carbamate insecticide: a case study of aldicarb. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. PubMed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Methomyl. US EPA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Retrieved from [Link]
-
ResearchGate. (2000). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.4: Green Technologies for Safer Chemical Production. Retrieved from [Link]
-
Georgia College. (n.d.). Alternative Synthesis of the Pesticide Carbaryl. Knowledge Box. Retrieved from [Link]
Sources
- 1. Aldicarb - Wikipedia [en.wikipedia.org]
- 2. pic.int [pic.int]
- 3. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aldicarb (EHC 121, 1991) [inchem.org]
- 6. fao.org [fao.org]
- 7. EP0200506B1 - Process for the preparation of methyl carbamates - Google Patents [patents.google.com]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Knowledge Box - Research Day: Alternative Synthesis of the Pesticide Carbaryl [kb.gcsu.edu]
- 11. EP0192421A2 - Process for the preparation of N-methyl carbamates - Google Patents [patents.google.com]
